(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach for naming complex organic molecules, particularly those containing multiple stereogenic centers like (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride. According to established nomenclature conventions, carboxylic acids follow specific naming patterns where the -e ending is removed from the parent chain name and replaced with -anoic acid. The bicyclic structure is designated using the bicyclo[2.2.1] notation, indicating the number of atoms in each bridge of the norbornene framework. The stereochemical descriptors (1S,2R,3S,4R) specify the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority system.
The systematic name construction follows hierarchical rules where stereodescriptors are placed immediately at the front of the part of the name to which they relate. For this compound, the (1S,2R,3S,4R) designation indicates the specific three-dimensional arrangement of substituents around the four stereogenic centers in the bicyclic framework. The R and S descriptors are determined by applying sequence rules that prioritize ligands based on atomic number and connectivity patterns. The amino group at position 3 and the carboxylic acid group at position 2 create additional complexity in the stereochemical assignment, requiring careful consideration of the priority rankings for each substituent.
The presence of multiple stereogenic centers in this norbornene derivative creates the potential for numerous stereoisomers, making the precise stereochemical notation essential for unambiguous identification. The stereodescriptors R and S designate the absolute configuration of tetracoordinate chirality centers, while the numerical locants (1,2,3,4) specify the positions of these stereogenic units within the bicyclic framework. The hydrochloride salt formation does not alter the stereochemistry of the parent acid but affects the physical properties and solubility characteristics of the compound.
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHUJIMERBHKY-VSLZZJKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
A regioselective Diels-Alder reaction forms the bicyclo framework. For example, cyclopentadiene reacts with methyl-3-bromopropiolate under controlled conditions to yield the bicyclo core. This step is critical for establishing the fused ring system.
Table 1: Diels-Alder Reaction Parameters
Nitro Group Reduction
Nitro intermediates are reduced to amines using catalytic hydrogenation or chemical reductants. For example, ethyl 2-nitrobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes reduction to yield the corresponding amine.
Table 2: Reduction Conditions
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| H₂/Pd-C | Ethanol, room temperature | 82% | |
| NaBH₄/CuSO₄ | Aqueous acidic conditions | N/A |
Chiral Resolution
Stereochemical purity is achieved via diastereomeric salt formation using chiral resolving agents.
Diastereomeric Salt Formation
Racemic 2-aminonorbornene esters are resolved with chiral tartaric acid derivatives (e.g., O,O′-dibenzoyltartaric acid, DBTA). This method separates enantiomers by exploiting solubility differences.
Table 3: Chiral Resolution Protocol
Hydrolysis and Boc Protection
Post-resolution, esters are hydrolyzed to carboxylic acids, and amines are protected with tert-butyloxycarbonyl (Boc) groups.
Table 4: Functional Group Transformations
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | NaOH (10%), H₂O, 100°C, 30 min (MW) | 85–91% | |
| Boc Protection | Boc₂O, NaOH, dioxane/H₂O, 0°C → RT | 85–91% |
Purification and Final Salt Formation
Hydrochloride Salt Formation
The free acid is treated with HCl gas in Et₂O to yield the hydrochloride salt.
Table 5: Final Salt Formation
| Step | Conditions | Purity | Source |
|---|---|---|---|
| Acid Neutralization | HCl gas, Et₂O, 0°C | ≥95% | |
| Crystallization | Et₂O, recrystallization | ≥95% |
Industrial-Scale Considerations
Large-Scale Reactions
Reactions are scaled using reactors with controlled temperature and pressure. For example, hydrolysis under microwave irradiation accelerates reaction times.
Quality Control
Analytical HPLC and optical rotation measurements ensure stereochemical purity. For instance, HPLC with Chiralpak IA columns confirms enantiomeric ratios.
Challenges and Optimizations
Stereochemical Control
Ensuring the (1S,2R,3S,4R) configuration requires precise control of reaction conditions, particularly during chiral resolution and functional group transformations.
Functional Group Compatibility
The rigid bicyclo structure limits reactivity; reactions must avoid harsh conditions that degrade the scaffold.
Comparative Analysis of Synthetic Routes
Table 6: Route Comparison
| Route | Steps | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Reduction | 3 steps | High yield, scalable | Stereochemical control challenging |
| Chiral Resolution | 5 steps | High ee (>95%) | Multistep, expensive reagents |
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in synthetic applications or studied for their biological activity.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its bicyclic structure can interact with various biological targets, making it a subject of interest in enzymology.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(a) (1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Key difference : Opposite stereochemistry at all chiral centers.
- Physical properties : Similar molecular weight (189.64 g/mol) but distinct optical rotation (e.g., [α]D = – for the 1R,2R,3S,4S isomer vs. + for the 1S,2R,3S,4R form) .
- Synthesis : Prepared via enantioselective enzymatic acylation, similar to the target compound .
(b) rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Functional Group Derivatives
(a) Methyl (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate Hydrochloride
- Key difference : Methyl ester replaces carboxylic acid.
- Molecular formula: C₉H₁₄ClNO₂ (MW = 203.67 g/mol) .
- Application : Esterification reduces polarity, facilitating membrane permeability in prodrug design .
(b) rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
Bicyclic Framework Analogues
(a) Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- Key difference: Bicyclo[2.2.2]octene core (larger ring) vs. norbornene.
- Synthesis : Prepared via acetylation of the parent amine (78% yield) .
- Stability: Increased ring strain in bicyclo[2.2.2] systems may reduce thermal stability compared to norbornene derivatives .
(b) (1R,4R)-N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Comparative Data Table
Key Research Findings
Synthetic Efficiency : The target compound is synthesized via enzymatic resolution (e.g., Pseudomonas sp. lipase) with high enantiomeric excess (>99% ee), whereas racemic mixtures require chromatographic separation .
Thermal Stability: Norbornene derivatives (bicyclo[2.2.1]) exhibit superior thermal stability compared to bicyclo[2.2.2] systems due to reduced ring strain .
Biological Activity : The free amine and carboxylic acid groups in the target compound enable hydrogen bonding with biological targets, making it a potent inhibitor of proteases and kinases .
Commercial Availability
- Pricing: $210–$400 per 100–250 mg (Santa Cruz Biotechnology, Alfa Chemistry) .
- Suppliers : Enamine Ltd, CymitQuimica, and Iris Biotech GmbH offer custom synthesis services .
Biological Activity
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This compound, often referred to in the literature as a bicyclic amino acid, exhibits structural characteristics that may influence its interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C8H12N2O·HCl
- Molar Mass : 152.19368 g/mol
- CAS Number : 364078-14-8
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes in the body. The compound is believed to modulate amino acid transport systems and may inhibit specific pathways involved in cellular uptake.
Key Mechanisms:
- Amino Acid Transport Inhibition : The compound has shown potential in inhibiting the uptake of system-specific amino acids in cell lines such as Ehrlich ascites tumor cells and rat hepatoma cell lines .
- Enzyme Interaction : It may bind to active sites on enzymes, altering their activity and affecting metabolic pathways.
Biological Activity and Case Studies
Recent studies have explored the biological implications of this compound in various contexts:
Table 1: Summary of Biological Activities
Research Findings
Research has indicated that this compound may have therapeutic potential in cancer treatment due to its ability to inhibit amino acid transport mechanisms critical for tumor growth.
Case Study Highlights:
-
In Vitro Studies : In vitro experiments demonstrated that the compound significantly reduced the proliferation of various cancer cell lines by inhibiting essential nutrient uptake pathways.
- Cell Lines Tested : PC-3 (prostate cancer), CaSki (cervical cancer).
- Results : Up to 50% reduction in cell viability at higher concentrations.
- Mechanistic Insights : Further mechanistic studies revealed that the compound's structure allows it to effectively mimic natural amino acids, leading to competitive inhibition at transport sites .
Q & A
Q. Why do biological activity assays show variability across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
